HAC-Y6

Catalog No.
S548472
CAS No.
M.F
C23H22N2O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HAC-Y6

Product Name

HAC-Y6

IUPAC Name

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3

InChI Key

NYMMDHGEECPYAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HACY6; HAC-Y6; HAC Y6.

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

Description

The exact mass of the compound 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole is 390.15796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HAC-Y6, chemically known as 6-acetyl-9-(3,4,5-trimethoxybenzyl), is a synthetic compound recognized for its potent biological activity, particularly as a microtubule inhibitor. Its molecular formula is C16H18O5C_{16}H_{18}O_5 with a molecular weight of approximately 302.31 g/mol. This compound has garnered attention in the field of cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and stability.

HAC-Y6 primarily functions through its interaction with microtubules, leading to their depolymerization. In vitro studies have demonstrated that treatment with HAC-Y6 results in significant changes in microtubule assembly, causing G2/M phase arrest in the cell cycle and inducing apoptosis in various cancer cell lines, including human hepatocellular carcinoma cells . The mechanism involves binding to the tubulin subunits, thereby inhibiting their polymerization into microtubules.

The biological activity of HAC-Y6 is characterized by its anticancer properties. Research indicates that HAC-Y6 exhibits potent antitumor effects against human hepatocellular carcinoma cells, demonstrating a strong potential for therapeutic applications. The compound induces G2/M arrest and polyploidy, ultimately leading to programmed cell death (apoptosis) through the disruption of normal microtubule function . Its efficacy has been attributed to its ability to interfere with the mitotic spindle formation during cell division.

The synthesis of HAC-Y6 involves several organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:

  • Formation of the Acetyl Group: Starting from 9-(3,4,5-trimethoxybenzyl) derivatives.
  • Acetylation Reaction: Utilizing acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.
  • Purification: The crude product undergoes purification via crystallization or chromatography to yield pure HAC-Y6.

These methods ensure high yields and purity suitable for biological testing.

HAC-Y6 has promising applications in cancer therapy due to its microtubule-inhibiting properties. Its potential use includes:

  • Anticancer Drug Development: Targeting various cancer types by disrupting microtubule dynamics.
  • Research Tool: Serving as a chemical probe in studies focused on cell division and microtubule function.
  • Combination Therapy: Exploring synergistic effects with other chemotherapeutic agents.

Interaction studies have shown that HAC-Y6 effectively binds to tubulin, leading to alterations in microtubule dynamics. This binding is critical for its anticancer activity, as it prevents normal microtubule assembly and function. Studies have utilized techniques such as fluorescence microscopy and Western blotting to analyze these interactions and their consequences on cellular processes .

HAC-Y6 can be compared with several other compounds known for their microtubule-inhibiting properties. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
PaclitaxelNatural ProductStabilizes microtubulesWidely used in chemotherapy
VincristineNatural AlkaloidInhibits microtubule assemblyEffective against leukemia
ColchicineNatural AlkaloidDisrupts microtubule polymerizationUsed for gout treatment
HAC-Y6Synthetic CompoundMicrotubule depolymerizationPotent activity against hepatocellular carcinoma

HAC-Y6 stands out due to its synthetic nature and specific potency against hepatocellular carcinoma cells, making it a candidate for further development in targeted cancer therapies.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

390.15795719 g/mol

Monoisotopic Mass

390.15795719 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Lin YC, Tsai JY, Yang JS, Lee YH, Hamel E, Lee KH, Kuo SC, Huang LJ. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells. Int J Oncol. 2013 Nov;43(5):1596-606. doi: 10.3892/ijo.2013.2069. Epub 2013 Aug 21. PubMed PMID: 23970288.
2: Tsai JY, Hung CM, Bai ST, Huang CH, Chen WC, Chung JG, Kuo SC, Way TD, Huang LJ. Induction of apoptosis by HAC-Y6, a novel microtubule inhibitor, through activation of the death receptor 4 signaling pathway in human hepatocellular carcinoma cells. Oncol Rep. 2010 Nov;24(5):1169-78. PubMed PMID: 20878107

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